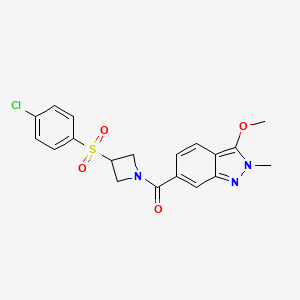
(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone is a useful research compound. Its molecular formula is C19H18ClN3O4S and its molecular weight is 419.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone , identified by its CAS number 1797699-37-6 , is a novel chemical entity with potential biological applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.
The molecular formula of the compound is C21H20ClN3O4S, with a molecular weight of 445.9 g/mol . The structure features a sulfonamide group, which is often associated with various biological activities, including antibacterial and enzyme inhibition properties.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities:
- Antibacterial Activity :
-
Enzyme Inhibition :
- The compound may act as an inhibitor of acetylcholinesterase (AChE) and urease , which are critical targets in treating conditions like Alzheimer's disease and urinary tract infections, respectively .
- Specific IC50 values for related compounds indicate strong inhibitory activity, suggesting potential therapeutic applications.
- Calcium Mobilization :
The biological activity of the compound is largely attributed to its ability to interact with specific enzymes and receptors:
- AChE Inhibition : The mechanism involves binding to the active site of AChE, preventing the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission.
- Urease Inhibition : By inhibiting urease, the compound can reduce ammonia production in the body, which is beneficial in treating infections caused by urease-producing bacteria.
Case Studies and Research Findings
Several studies have explored the biological implications of similar compounds:
- Antibacterial Screening :
- In Vitro Enzyme Assays :
- Molecular Docking Studies :
Data Summary Table
| Property | Value |
|---|---|
| CAS Number | 1797699-37-6 |
| Molecular Formula | C21H20ClN3O4S |
| Molecular Weight | 445.9 g/mol |
| Antibacterial Activity | Moderate to strong against S. typhi, B. subtilis |
| AChE Inhibition IC50 | Varies (low micromolar range) |
| Urease Inhibition IC50 | Varies (low micromolar range) |
Propriétés
IUPAC Name |
[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-(3-methoxy-2-methylindazol-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4S/c1-22-19(27-2)16-8-3-12(9-17(16)21-22)18(24)23-10-15(11-23)28(25,26)14-6-4-13(20)5-7-14/h3-9,15H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCHUCRIZGABJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)C(=O)N3CC(C3)S(=O)(=O)C4=CC=C(C=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














